Para-Substitution vs. Ortho-Substitution: Functional Positioning Distinction
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is the para-substituted isomer (4-position), whereas 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde (CAS 125418-84-0) is the ortho-substituted isomer . The para-substitution geometry positions the morpholino-oxoethoxy group distal to the reactive aldehyde, minimizing steric hindrance during condensation and coupling reactions compared to the ortho isomer where the bulky side chain is adjacent to the aldehyde group [1]. This steric differentiation is particularly relevant for Schiff base formation and nucleophilic addition reactions at the aldehyde carbon.
| Evidence Dimension | Substitution pattern and steric accessibility of aldehyde group |
|---|---|
| Target Compound Data | Para-substituted (4-position) benzaldehyde; morpholino-oxoethoxy group positioned opposite to aldehyde |
| Comparator Or Baseline | 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde (CAS 125418-84-0); ortho-substituted (2-position) benzaldehyde; side chain adjacent to aldehyde |
| Quantified Difference | Qualitative steric difference: para isomer provides unobstructed access to aldehyde carbon; ortho isomer creates steric hindrance adjacent to reactive site |
| Conditions | Structural comparison based on chemical connectivity; relevant to all aldehyde-based reactions including Schiff base formation, reductive amination, and nucleophilic additions |
Why This Matters
This positional differentiation directly affects reaction kinetics and yields in synthetic applications requiring aldehyde reactivity, making the para isomer preferable when unobstructed aldehyde access is required.
- [1] PubChem. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CID 894260). View Source
